molecular formula C11H9NO3 B8765570 1-acetylindole-3-carboxylic Acid

1-acetylindole-3-carboxylic Acid

Cat. No.: B8765570
M. Wt: 203.19 g/mol
InChI Key: GHLPNUSFQJHAPG-UHFFFAOYSA-N
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Description

1-acetylindole-3-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-acetylindole-3-carboxylic Acid typically involves the following steps:

Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts and continuous flow reactors to enhance reaction efficiency .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the potential of indole derivatives, including 1-acetylindole-3-carboxylic acid, as multitarget-directed ligands for treating Alzheimer's disease. These compounds exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of the neurotransmitter acetylcholine. In a study, derivatives showed significant potency against acetylcholinesterase with IC50 values ranging from 0.27 to 21.5 µM . The ability to inhibit these enzymes suggests a role in enhancing cognitive function and mitigating memory loss associated with neurodegenerative diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated moderate activity against lung cancer cells (A549 cell line), with inhibition percentages of approximately 25.81% . This suggests that this compound may act as a potential lead compound for developing anticancer agents.

Fungicidal Activity

Research indicates that derivatives of indole, including this compound, possess fungicidal properties. Specific formulations have shown effectiveness against various fungal pathogens in agricultural settings. For instance, certain indole derivatives exhibited higher activity than traditional fungicides like metalaxyl . This positions the compound as a candidate for developing new agricultural fungicides that are potentially less harmful to the environment.

Building Block for Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules through various chemical reactions, including C–H functionalization processes . This application is crucial for developing new pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
NeuroprotectiveNature (2024)Indole derivatives inhibit acetylcholinesterase; potential for Alzheimer's treatment .
AnticancerAsian Journal of Chemistry (2021)Moderate anticancer activity against A549 lung cancer cells; inhibition at 25.81% .
Agricultural FungicideJ-Stage (2020)Indole derivatives show higher fungicidal activity than metalaxyl against plant pathogens .
Synthetic ChemistryACS Journal (2022)Utilized in C–H functionalization reactions; serves as a key intermediate in drug synthesis .

Mechanism of Action

The mechanism of action of 1-acetylindole-3-carboxylic Acid involves its interaction with various molecular targets and pathways:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-acetylindole-3-carboxylic acid, and how can purity be optimized?

The synthesis of indole-3-carboxylic acid derivatives typically involves Friedel-Crafts acylation or direct acetylation of the indole nitrogen. For this compound, a common approach is:

Acylation of indole-3-carboxylic acid using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

A multi-technique approach is critical:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl group at N1, carboxylic acid at C3) .
    • FTIR to identify carbonyl stretches (C=O at ~1700 cm⁻¹ for acetyl and carboxylic acid groups) .
  • Chromatographic methods :
    • GC-HRMS or UHPLC-HRMS to assess purity and detect trace impurities .
  • X-ray crystallography (if crystalline) for definitive bond-length and angle validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Key considerations for SAR:

Functional group modifications : Compare analogs with acetyl group removal (indole-3-carboxylic acid) or substitution (e.g., propionyl, benzoyl) to assess acetyl group necessity .

Biological assays :

  • In vitro enzyme inhibition assays (e.g., cyclooxygenase or kinase inhibition) with IC₅₀ determination .
  • Cellular assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages) to correlate structure with function .

Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to target proteins .

Q. What experimental strategies are effective for resolving contradictory data in the biological activity of this compound?

Contradictions may arise from assay variability or off-target effects. Mitigation steps:

Dose-response validation : Replicate experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm dose dependency .

Orthogonal assays : Use complementary methods (e.g., radioligand binding assays vs. functional cellular assays) to cross-validate results .

Statistical rigor : Apply ANOVA or Student’s t-test to assess significance, ensuring n ≥ 3 biological replicates .

Q. How can researchers validate the target specificity of this compound in complex biological systems?

Competitive binding assays : Use radiolabeled probes (e.g., [³H]-ligands) to measure displacement in target vs. non-target tissues .

Knockout/knockdown models : Compare activity in wild-type vs. CRISPR/Cas9-edited cells lacking the putative target .

Off-target profiling : Screen against panels of related enzymes/receptors (e.g., Eurofins Panlabs® panel) to identify selectivity .

Q. Methodological Best Practices

Q. What are the key considerations for designing in vivo studies with this compound?

  • Pharmacokinetics : Assess oral bioavailability and half-life via LC-MS/MS quantification in plasma .
  • Dosing regimen : Optimize based on allometric scaling from in vitro IC₅₀ values .
  • Toxicity screening : Conduct acute toxicity studies in rodents (e.g., OECD Guideline 423) before chronic exposure trials .

Q. How should researchers address stability issues of this compound in aqueous solutions?

  • pH optimization : Store in acidic buffers (pH 4–5) to minimize hydrolysis of the acetyl group .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage at –80°C .
  • Degradation monitoring : Use stability-indicating HPLC methods to track breakdown products .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

1-acetylindole-3-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-7(13)12-6-9(11(14)15)8-4-2-3-5-10(8)12/h2-6H,1H3,(H,14,15)

InChI Key

GHLPNUSFQJHAPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1H-Indole-3-carboxylic acid (400 mg) and sodium acetate (0.96 g) were suspended in acetic anhydride (4.8 ml). The mixture was stirred at 110° C. for 16 hours and extracted with chloroform. The organic phase was washed with 2 N hydrochloric acid, dried over sodium sulfate anhydrous, and concentrated under reduced pressure. The residue was purified by column chromatography (eluting solvent; dichloromethane:methanol 50:1) to give the title compound (170 mg, Y.:34%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
solvent
Reaction Step Three
Yield
34%

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